![molecular formula C40H56O B1242080 Isocryptoxanthin](/img/structure/B1242080.png)
Isocryptoxanthin
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Overview
Description
4-hydroxy-all-trans-beta-carotene is a beta-carotene carrying one additional hydroxy substituent at position 4. It derives from a beta-carotene.
Scientific Research Applications
Antioxidant and Health Benefits
Isocryptoxanthin, a carotenoid, has been studied for its antioxidant properties and potential health benefits. Research indicates that it can protect organisms against various diseases, with a focus on its anti-inflammatory, antioxidant, and anti-aging effects. For instance, in a study on aged rats, astaxanthin, a compound related to this compound, was found to prevent oxidative stress in heart and kidneys caused by isoproterenol (Alam et al., 2018). Another study highlights astaxanthin's potential in improving various health conditions, including its antioxidative and anti-inflammatory properties, and effects on cancer, diabetes, and ocular health (Hussein et al., 2006).
Role in Aquaculture and Nutrition
In the aquaculture industry, this compound is recognized for its role in improving the pigmentation and overall health of aquatic animals. It has been identified as a key component in enhancing survival, growth performance, reproductive capacity, and immune-related gene expression in these species (Lim et al., 2018).
Skin Health and Cosmetics
This compound's antioxidant properties also make it beneficial for skin health. Studies suggest that it has protective effects against skin damage, and can be potentially used in cosmetology and dermatology for its anti-inflammatory and immune-modulating properties (Singh et al., 2020).
Industrial Applications
The compound's strong coloring agent and potent antioxidant activity make it valuable in various industries such as food, feed, and cosmetics. It's used for its health-promoting effects, particularly in products like tablets, capsules, and creams (Guerin et al., 2003).
properties
Molecular Formula |
C40H56O |
---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26,38,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ |
InChI Key |
JCRCKXUPYKELBT-QQGJMDNJSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(CCC2(C)C)O)C)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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